N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide
Description
N-(1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide is a synthetic compound featuring a piperidine core substituted with a 2-(trifluoromethyl)benzyl group at the N1 position and a cyclopropanesulfonamide moiety at the C3 position. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the sulfonamide group may contribute to hydrogen bonding and solubility.
Properties
IUPAC Name |
N-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2S/c17-16(18,19)15-6-2-1-4-12(15)10-21-9-3-5-13(11-21)20-24(22,23)14-7-8-14/h1-2,4,6,13-14,20H,3,5,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRHBYVJBRUSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2C(F)(F)F)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the trifluoromethyl group and the cyclopropanesulfonamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of trifluoromethyl groups on biological activity.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring and cyclopropanesulfonamide moiety contribute to its overall stability and bioactivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Binding Affinity
Evidence from trifluoromethylphenyl derivatives (Table 1) highlights the critical role of substituent position and type. For example:
- Compound 36 (N-(2-chloro-5-methylthiophenyl) derivative) showed higher affinity at the PCP binding site compared to Compound 49 (CF₃-substituted analog), where replacing methylthio with CF₃ reduced affinity .
- Compounds 53–55 (6-fluoro, 5-bromo, and 6-bromo substituents on the 3-CF₃-phenyl group) restored affinity, suggesting halogens at specific positions enhance interactions. Conversely, methyl or CF₃ groups at positions 4–6 (Compounds 56–59) were detrimental .
Table 1: Substituent Impact on Binding Affinity
| Compound | Substituent Position/Type | Binding Affinity Trend | Reference |
|---|---|---|---|
| 36 | 2-chloro-5-methylthio | High | |
| 49 | 2-CF₃ | Reduced | |
| 53 | 6-fluoro | Improved | |
| 56 | 4-methyl | Reduced |
Structural Motifs in GPCR-Targeting Compounds
lists GPCR ligands with piperidine/aryl motifs, such as SR140333 and L-703606 , which share:
Comparison :
- The target compound’s cyclopropanesulfonamide group differs from SR140333’s dichlorophenyl or L-703606’s iodophenyl substituents. Sulfonamides may enhance solubility or hydrogen-bonding capacity compared to halogens.
- Piperidine substitution patterns (e.g., N1-benzyl vs. C3-sulfonamide) could influence receptor subtype selectivity.
Trifluoromethylphenyl Derivatives in Patent Literature
describes pyrrolo-pyridazine derivatives with 4-CF₃-phenyl groups (e.g., EP 4 374 877 A2 compounds ), emphasizing CF₃’s role in optimizing pharmacokinetics and target binding .
Comparison :
- Unlike the patent compounds’ fused heterocycles, the target compound’s piperidine-cyclopropane scaffold may favor different conformational dynamics.
- Both classes exploit CF₃ for enhanced membrane permeability, but the ortho-CF₃ position in the target compound may introduce steric hindrance absent in para-substituted analogs.
Table 2: Comparative Analysis of Key Features
Notes
- Substituent position (ortho vs. meta/para) and functional group polarity are critical drivers of binding and pharmacokinetics.
- Patent literature () underscores the therapeutic relevance of CF₃ groups but focuses on distinct scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
